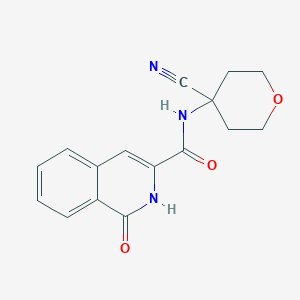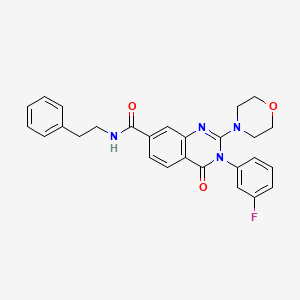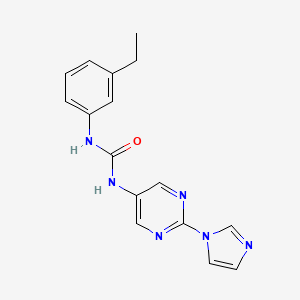![molecular formula C19H22FN5O2S B2894643 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone CAS No. 887220-37-3](/img/structure/B2894643.png)
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel 1,2,4-triazole derivative . It is not intended for human or veterinary use and is available for research use only. The molecular formula is C21H27N5O2S and the molecular weight is 413.54.
Synthesis Analysis
The synthesis of this compound is part of a larger effort to create novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the process of creating novel 1,2,4-triazole derivatives . Specific details about the chemical reactions of this exact compound were not found in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H27N5O2S) and molecular weight (413.54). Other specific physical and chemical properties were not found in the available sources.Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress and related diseases. The presence of the thiazole ring in the compound suggests potential antioxidant applications, which could be beneficial in preventing conditions caused by free radicals .
Antimicrobial and Antifungal Applications
Compounds containing thiazole and triazole rings have shown significant antimicrobial and antifungal activities. This compound could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Anticancer and Cytotoxic Effects
The structural features of this compound, including the thiazolo[3,2-b][1,2,4]triazol-5-yl moiety, suggest potential for anticancer activity. Research has indicated that similar structures exhibit cytotoxic effects on human tumor cell lines, which could lead to the development of novel anticancer therapies .
Neuroprotective Properties
Thiazole derivatives have been associated with neuroprotective effects, which could be leveraged in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a candidate for further research in this area .
Anti-inflammatory and Analgesic Effects
The compound’s thiazole component is known to possess anti-inflammatory and analgesic activities. This suggests its potential use in the development of new drugs to alleviate pain and reduce inflammation in various medical conditions .
Antiviral Activity
Given the biological activities of thiazole and triazole derivatives, this compound may also exhibit antiviral properties. It could be explored as a treatment option for viral infections, including those caused by emerging and re-emerging viruses .
Antihypertensive and Cardiovascular Applications
Thiazole derivatives have been studied for their antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular diseases. This compound may contribute to the discovery of new cardiovascular drugs .
Antidiabetic Potential
The structural complexity of this compound, with its potential biological activities, opens up possibilities for antidiabetic drug development. Its role in metabolic processes could be harnessed to regulate blood sugar levels and treat diabetes .
Safety and Hazards
Mécanisme D'action
Target of Action
The compound, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone, is a complex molecule that contains several functional groups, including a thiazole ring and a 1,2,4-triazole ring . These functional groups are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
The mode of action of this compound is likely to be influenced by its structural features. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Pharmacokinetics
It’s worth noting that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole and 1,2,4-triazole derivatives , the compound could potentially influence a wide range of cellular processes.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility properties could affect its distribution in different biological environments . .
Propriétés
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPEMWZTPACOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

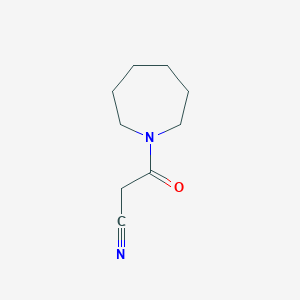
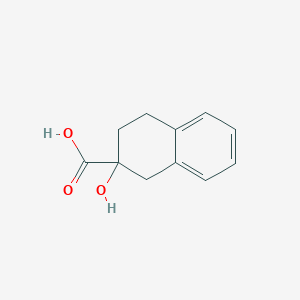

![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)


![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)

